4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene is a halogenated organic compound characterized by the presence of chlorine and fluorine atoms attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene typically involves the halogenation of a suitable precursor. One common method is the reaction of a hexene derivative with chlorine and fluorine sources under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive and potentially hazardous chemicals involved. The process is designed to ensure safety, efficiency, and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of saturated or unsaturated compounds .
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application[5][5].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dichloro-5,5,6,6,6-pentafluorohex-1-ene: Similar structure but lacks the methyl group.
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylpent-1-ene: Similar structure but with a shorter carbon chain.
Uniqueness
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hexene backbone and methyl group makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
18599-03-6 |
---|---|
Molekularformel |
C7H7Cl2F5 |
Molekulargewicht |
257.03 g/mol |
IUPAC-Name |
4,4-dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene |
InChI |
InChI=1S/C7H7Cl2F5/c1-4(2)3-5(8,9)6(10,11)7(12,13)14/h1,3H2,2H3 |
InChI-Schlüssel |
WEUBIBBIUKVYEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(C(C(F)(F)F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.